4-(methylsulfonyl)-2-nitro-N-(1-phenylethyl)aniline
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Overview
Description
N-[4-(METHYLSULFONYL)-2-NITROPHENYL]-N-(1-PHENYLETHYL)AMINE is a compound known for its diverse applications in scientific research and industry. It is characterized by the presence of a methylsulfonyl group, a nitro group, and a phenylethylamine moiety, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(METHYLSULFONYL)-2-NITROPHENYL]-N-(1-PHENYLETHYL)AMINE typically involves the following steps:
Sulfonation: The methylsulfonyl group is introduced via sulfonation, often using methylsulfonyl chloride in the presence of a base such as pyridine.
Amine Coupling: The final step involves coupling the nitro-sulfonyl aromatic compound with 1-phenylethylamine under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-(METHYLSULFONYL)-2-NITROPHENYL]-N-(1-PHENYLETHYL)AMINE undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or alkylation, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like bromine or alkylating agents like alkyl halides in the presence of a Lewis acid catalyst.
Major Products
Reduction: The major product is the corresponding amine derivative.
Substitution: Depending on the substituent introduced, various halogenated or alkylated derivatives can be formed.
Scientific Research Applications
N-[4-(METHYLSULFONYL)-2-NITROPHENYL]-N-(1-PHENYLETHYL)AMINE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.
Medicine: Explored for its therapeutic potential in treating certain diseases, such as cancer, due to its ability to inhibit specific molecular targets.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-[4-(METHYLSULFONYL)-2-NITROPHENYL]-N-(1-PHENYLETHYL)AMINE involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-[4-(METHYLSULFONYL)-2-NITROPHENYL]-1,3-BENZODIOXOL-5-AMINE: Known for its inhibitory effects on cancer cell proliferation.
2-(4-METHYLSULFONYL PHENYL) INDOLE DERIVATIVES: Exhibits dual antimicrobial and anti-inflammatory activities.
Uniqueness
N-[4-(METHYLSULFONYL)-2-NITROPHENYL]-N-(1-PHENYLETHYL)AMINE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C15H16N2O4S |
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Molecular Weight |
320.4 g/mol |
IUPAC Name |
4-methylsulfonyl-2-nitro-N-(1-phenylethyl)aniline |
InChI |
InChI=1S/C15H16N2O4S/c1-11(12-6-4-3-5-7-12)16-14-9-8-13(22(2,20)21)10-15(14)17(18)19/h3-11,16H,1-2H3 |
InChI Key |
ULGQGSNRALKMDS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2=C(C=C(C=C2)S(=O)(=O)C)[N+](=O)[O-] |
Origin of Product |
United States |
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